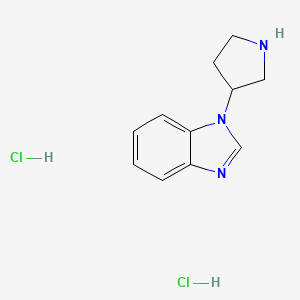

1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole dihydrochloride

Description

Properties

IUPAC Name |

1-pyrrolidin-3-ylbenzimidazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.2ClH/c1-2-4-11-10(3-1)13-8-14(11)9-5-6-12-7-9;;/h1-4,8-9,12H,5-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTNKWVZUDUTUOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2C=NC3=CC=CC=C32.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461706-03-5 | |

| Record name | 1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the cyclization of suitable precursors to form the benzodiazole ring, followed by functionalization with the pyrrolidin-3-yl group. This often includes:

- Reaction of a pyrrolidine derivative with a benzodiazole precursor.

- Use of catalysts to promote cyclization.

- Formation of the dihydrochloride salt to enhance stability and solubility.

Common solvents used include dichloromethane, ethanol, tetrahydrofuran, and other inert solvents. Reaction temperatures vary from ambient to moderately elevated, depending on the step.

Detailed Stepwise Preparation Methods

Based on patent literature and research articles, the following methods are relevant:

| Method No. | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| Method 1 | Coupling of pyrrolidine derivative (II) with benzodiazole precursor (III) | Solvents: acetone, dioxane, chloroform, THF, ethyl acetate; Temperature: room temp to heating | Forms intermediate compound (I) or its salt; broad solvent compatibility |

| Method 2 | Deprotection of carboxyl-protecting groups by hydrolysis or reduction | Acidic or alkaline hydrolysis; solvents: alcohols, methylene dichloride, THF | Removes ester or amido protecting groups to yield free acid or amine functionalities |

| Method 3 | Deacylation reactions to remove acyl groups | Hydrolysis or reduction under conditions similar to Method 2 | Used to modify acyl-protected intermediates |

| Method 4 | Acylation of intermediates to introduce acyl groups | Reaction with acid chlorides in presence of inorganic or organic bases | Enables functional group modifications for further transformations |

| Method 5 | Hydrogenation to reduce nitro or other reducible groups | Catalysts: palladium on charcoal; solvents: methanol, ethanol | Final step often used to reduce nitro groups and promote cyclization |

Industrial Scale Considerations

Industrial production employs optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are increasingly used to enhance scalability and reproducibility. Solvent recycling and temperature control are critical for process safety and environmental compliance.

Research Findings and Reaction Analysis

Reaction Types Involved

- Cyclization : Formation of the benzodiazole ring system via intramolecular condensation.

- Nucleophilic substitution : Introduction of the pyrrolidin-3-yl substituent often involves nucleophilic attack on halogenated intermediates.

- Reduction and deprotection : Removal of protecting groups and reduction of nitro functionalities to amines.

- Salt formation : Conversion to dihydrochloride salt to improve solubility and stability.

Common Reagents and Conditions

Yield and Purity Data

While specific yields vary by synthetic route and scale, typical laboratory-scale syntheses report:

Summary Table of Preparation Methods

| Preparation Step | Description | Key Conditions | Outcome |

|---|---|---|---|

| 1. Formation of benzodiazole ring | Cyclization of amide or acid chloride precursors | Phosphorus oxychloride, dichloromethane, reflux | Benzodiazole core intermediate |

| 2. Introduction of pyrrolidin-3-yl group | Nucleophilic substitution on halogenated intermediate | Alkyl halide, base, solvent (e.g., ethanol) | Pyrrolidine-substituted intermediate |

| 3. Deprotection of functional groups | Acidic or basic hydrolysis | Acid/base, alcohol/water solvents, mild heat | Free amine or acid functionalities |

| 4. Reduction of nitro groups | Catalytic hydrogenation | Pd/C, methanol, ambient temp | Amino-substituted final intermediate |

| 5. Salt formation | Treatment with hydrochloric acid | HCl in ethanol or ether | Dihydrochloride salt of target compound |

Chemical Reactions Analysis

Types of Reactions

1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodiazole ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Structural Characteristics

The compound has the molecular formula and a molecular weight of approximately 260.16 g/mol. The unique structure consists of a benzodiazole ring fused with a pyrrolidine moiety , which enhances its biological activity and reactivity. The presence of two hydrochloride groups contributes to its solubility and stability in biological systems .

Biological Interactions

Research indicates that 1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole dihydrochloride interacts with multiple biological receptors and enzymes. These interactions are crucial for understanding its mechanism of action and optimizing its therapeutic applications. Ongoing studies aim to elucidate these interactions further.

The compound's unique structural features suggest several potential therapeutic applications:

- Enzyme Inhibition : Its ability to act as an enzyme inhibitor opens avenues for developing treatments for various diseases, including cancer and neurological disorders.

- Neuropharmacology : The incorporation of the pyrrolidine structure suggests potential applications in neuropharmacological research, particularly in the modulation of neurotransmitter systems.

- Antidepressant Activity : Preliminary studies indicate that compounds with similar structures may exhibit antidepressant properties, warranting further investigation into this compound's effects on mood disorders.

Future Research Directions

Given its structural uniqueness and preliminary findings, future research should focus on:

- In Vivo Studies : Conducting animal model studies to evaluate the pharmacodynamics and pharmacokinetics of the compound.

- Mechanistic Studies : Investigating the specific biological pathways affected by this compound to better understand its therapeutic potential.

- Comparative Studies : Analyzing the efficacy of 1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole dihydrochloride against existing treatments for various conditions.

Mechanism of Action

The mechanism of action of 1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The benzodiazole moiety may contribute to the compound’s binding affinity and specificity. These interactions can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their differences:

Key Observations :

Physicochemical Properties

Note: Discontinued products (e.g., CAS 19485-37-1) may indicate challenges in synthesis or stability .

Biological Activity

1-(Pyrrolidin-3-yl)-1H-1,3-benzodiazole dihydrochloride (CAS: 1461706-03-5) is a compound featuring a pyrrolidine ring fused to a benzodiazole structure, which has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H15Cl2N3

- Molecular Weight : 260.16 g/mol

- IUPAC Name : 1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride

- Purity : 95% .

The biological activity of 1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole dihydrochloride is primarily attributed to its interaction with specific molecular targets. The pyrrolidine moiety may interact with various enzymes or receptors, influencing their activity. The benzodiazole portion enhances the compound's binding affinity and specificity, impacting several cellular pathways and potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that compounds containing benzodiazole structures often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of similar compounds can demonstrate potent activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 1-(pyrrolidin-3-yl)-1H-benzodiazole | 0.125 | Methicillin-susceptible Staphylococcus aureus |

| Similar Benzodiazole Derivatives | 0.13–0.255 | Methicillin-resistant Staphylococcus aureus |

Anticancer Potential

The compound has been explored for its anticancer properties, particularly in targeting specific cancer cell lines. In vitro studies have demonstrated that similar benzodiazole derivatives can inhibit cell proliferation and induce apoptosis in various cancer types . The mechanism involves the modulation of key signaling pathways associated with cell growth and survival.

Neurological Effects

Investigations into the neuropharmacological properties of this compound suggest potential applications in treating neurological disorders. The structural characteristics allow it to interact with neurotransmitter systems, which may provide therapeutic benefits in conditions such as anxiety and depression .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of pyrrole-containing compounds, including derivatives similar to 1-(pyrrolidin-3-yl)-1H-benzodiazole dihydrochloride. The findings revealed that certain derivatives exhibited MIC values significantly lower than standard antibiotics, indicating their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer activity of benzodiazole derivatives in human cancer cell lines. Results showed that these compounds could effectively inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms .

Q & A

Q. What are the key considerations for optimizing the laboratory synthesis of 1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole dihydrochloride?

Methodological Answer: Optimization should focus on reaction parameters such as solvent choice (e.g., DMF for high-polarity reactions), stoichiometric ratios of reactants, temperature control (e.g., 150°C for nucleophilic substitution), and reaction duration (monitored via TLC). Post-synthesis steps include extraction (ethyl acetate/water partitioning), drying agents (MgSO₄), and purification via recrystallization or column chromatography. For example, TLC monitoring ensures reaction completion, while NMR validates structural integrity .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): For verifying proton environments and functional groups (e.g., pyrrolidine ring protons at δ ~3.3 ppm in DMSO-d₆) .

- High-Performance Liquid Chromatography (HPLC): To assess purity (≥98% by HPLC, as in impurity profiling standards) .

- Elemental Analysis: Confirms empirical formula consistency (e.g., %N content matching theoretical values) .

Q. How should researchers evaluate the stability of this compound under various storage and experimental conditions?

Methodological Answer: Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C), humidity levels, and light exposure. Use HPLC to monitor degradation products over time. Store in airtight, light-resistant containers with desiccants, as recommended for hygroscopic hydrochloride salts .

Advanced Research Questions

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies involving modifications to the pyrrolidine or benzodiazole moieties?

Methodological Answer:

- Substituent Variation: Introduce electron-withdrawing/donating groups (e.g., halogens, methyl groups) to the benzodiazole core or pyrrolidine nitrogen.

- Biological Testing: Screen analogs for target affinity (e.g., receptor binding assays) and correlate structural changes with activity shifts. For example, chloro-substituted analogs in related compounds showed enhanced bioactivity .

- Theoretical Frameworks: Align SAR hypotheses with receptor-ligand interaction models (e.g., steric/electronic compatibility) .

Q. How can researchers systematically address contradictory results in biological activity data across different experimental models?

Methodological Answer:

- Factorial Design: Test variables (e.g., cell line selection, compound concentration, incubation time) to identify confounding factors .

- Data Reconciliation: Re-evaluate assay conditions (e.g., buffer pH, serum content) and validate using orthogonal methods (e.g., SPR vs. fluorescence polarization).

- Theoretical Reassessment: Revisit assumptions about mechanism-of-action using updated literature or computational predictions .

Q. What computational modeling approaches are suitable for predicting the binding interactions of this compound with potential biological targets?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to predict binding poses within active sites (e.g., kinase domains).

- Molecular Dynamics (MD) Simulations: Assess binding stability over time (50–100 ns trajectories) under physiological conditions.

- Free Energy Calculations: Apply MM-PBSA/GBSA to estimate binding affinity trends. Theoretical frameworks should guide target selection (e.g., kinases due to benzodiazole’s heterocyclic nature) .

Q. What methodological improvements can enhance the reproducibility of pharmacological assays involving this compound?

Methodological Answer:

- Standardized Protocols: Pre-treat cells with identical passage numbers and serum batches.

- Internal Controls: Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-assay variability.

- Replication: Perform triplicate runs with blinded analysis to minimize bias. Advanced training in assay techniques (e.g., CHEM 4206 coursework) improves consistency .

Q. How should researchers approach the identification and quantification of synthetic byproducts or degradation products?

Methodological Answer:

- LC-MS/MS: Detect low-abundance impurities (e.g., dehydrohalogenation byproducts) with high sensitivity.

- Reference Standards: Compare retention times and fragmentation patterns to certified impurities (e.g., BP/EP standards for related heterocycles) .

- Forced Degradation Studies: Expose the compound to heat, light, or acidic/basic conditions to simulate degradation pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.